

Technical Guide: Spectroscopic Characterization of 4,5-Dichloro-2-phenylpyridine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4,5-Dichloro-2-phenylpyridine

Cat. No.: B12964581

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Structural & Electronic Analysis

- IUPAC Name: **4,5-Dichloro-2-phenylpyridine**
- CAS Number: 77597-91-2[1]
- Molecular Formula: C₁₁H₇Cl₂N
- Molecular Weight: 224.08 g/mol

Structural Logic: The molecule consists of a pyridine core substituted at the C2 position with a phenyl ring and at C4/C5 with chlorine atoms.

- **Electronic Environment:** The nitrogen atom exerts a strong electron-withdrawing effect, deshielding the

-proton (H6). The chlorine atoms at C4 and C5 are inductively electron-withdrawing (-I effect), further deshielding the ring protons and quenching the typical vicinal coupling seen in unsubstituted pyridines.

- Symmetry: The molecule is planar but lacks internal symmetry, resulting in distinct chemical shifts for all aromatic protons.

Spectroscopic Profile (NMR, IR, MS)

A. Mass Spectrometry (MS)

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray Ionization).

- Molecular Ion (M^+): The most distinctive feature is the isotope pattern due to the two chlorine atoms (Cl and Cl).
- Isotope Pattern: A characteristic 9:6:1 intensity ratio for M, M+2, and M+4 peaks.

m/z Peak	Relative Intensity	Assignment
223.0	100% (Base Peak)	$[M+H]^+$ (Cl, Cl)
225.0	~65%	$[M+H]^+$ (Cl, Cl)
227.0	~10%	$[M+H]^+$ (Cl, Cl)
188.0	Variable	Loss of Cl $[M-Cl]^+$
153.0	Variable	Loss of 2xCl $[M-2Cl]^+$

Fragmentation Pathway (DOT Visualization):

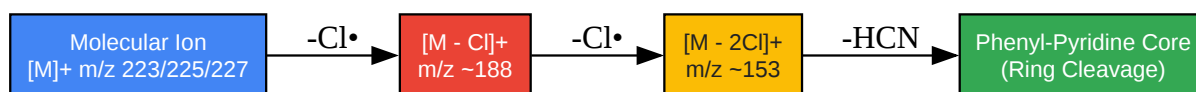


Figure 1: Predicted Mass Spectrometry Fragmentation Pathway

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B. Proton NMR (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆. Reference: TMS (0.00 ppm).

The substitution pattern (4,5-dichloro) eliminates the typical vicinal coupling (

) seen in pyridine. Consequently, the pyridine protons appear as singlets (or very fine doublets due to long-range coupling).

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
8.65 - 8.75	Singlet (s)	1H	H6 (Pyridine)	to Nitrogen; highly deshielded by N and adjacent Cl.
7.95 - 8.05	Multiplet (m)	2H	H2', H6' (Phenyl)	Ortho protons on phenyl ring; deshielded by pyridine ring current.
7.85 - 7.90	Singlet (s)	1H	H3 (Pyridine)	to Nitrogen; deshielded by phenyl ring and C4-Cl.
7.45 - 7.55	Multiplet (m)	3H	H3', H4', H5' (Phenyl)	Meta/Para protons on phenyl ring.

Note: The absence of a doublet with

Hz for the pyridine protons confirms the 4,5-substitution pattern.

C. Carbon NMR (^{13}C NMR)

Solvent: CDCl_3 .^[2]

Shift (ppm)	Type	Assignment
155.0 - 157.0	C_quat	C2 (Pyridine) - Ipso to phenyl.
148.0 - 150.0	CH	C6 (Pyridine) - to Nitrogen.
140.0 - 142.0	C_quat	C4 (Pyridine) - Attached to Cl.
137.0 - 139.0	C_quat	C1' (Phenyl) - Ipso to pyridine.
130.0 - 132.0	C_quat	C5 (Pyridine) - Attached to Cl.
129.0 - 130.0	CH	C4' (Phenyl)
128.5	CH	C3', C5' (Phenyl)
126.5	CH	C2', C6' (Phenyl)
122.0 - 124.0	CH	C3 (Pyridine)

D. Infrared Spectroscopy (IR)

Medium: KBr Pellet or ATR.

- 3050 - 3000 cm^{-1} : C-H Stretching (Aromatic).
- 1580 - 1450 cm^{-1} : C=C and C=N Ring Stretching (Characteristic Pyridine/Phenyl skeletal vibrations).
- 1050 - 1100 cm^{-1} : C-Cl Stretching (In-plane).

- 700 - 800 cm^{-1} : C-H Out-of-plane bending (indicative of mono-substituted benzene).

Experimental Workflow: Synthesis & Purification

Since this compound is a specific intermediate, the most reliable synthesis route is a Suzuki-Miyaura Cross-Coupling utilizing 2-bromo-4,5-dichloropyridine and phenylboronic acid.

Protocol

- Reagents:
 - 2-Bromo-4,5-dichloropyridine (1.0 eq)
 - Phenylboronic acid (1.1 eq)
 - Catalyst: Pd(dppf)Cl₂ (3-5 mol%)
 - Base: Na₂CO₃ (2.0 eq)
 - Solvent: 1,4-Dioxane/Water (4:1 ratio)
- Procedure:
 - Degas solvents with Nitrogen/Argon for 15 mins.
 - Combine reagents in a reaction vial.
 - Heat to 90°C for 4-12 hours under inert atmosphere.
 - Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1]
- Workup:
 - Dilute with EtOAc, wash with water and brine.
 - Dry over MgSO₄, filter, and concentrate.[3]
- Purification:

- Flash Column Chromatography (Silica Gel).[3]
- Eluent: Gradient 0-10% EtOAc in Hexanes.

Synthesis Workflow (DOT Visualization):

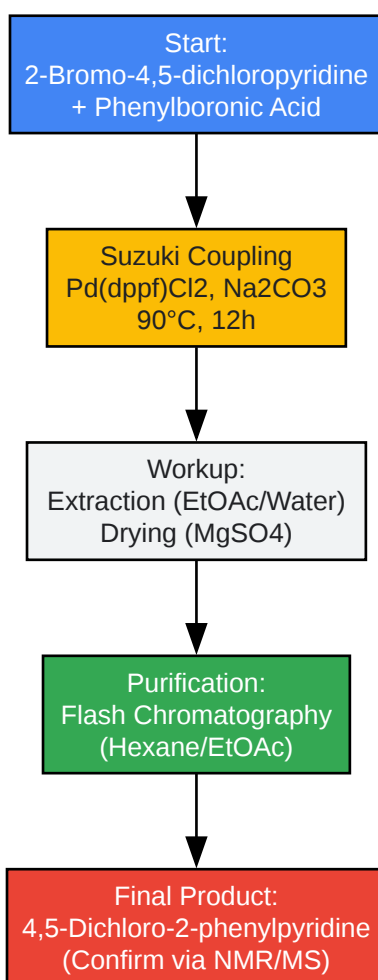


Figure 2: Suzuki-Miyaura Synthesis Workflow

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References

- PubChem Database. 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone (Analogous Structure Data). National Center for Biotechnology Information. [Link](#)
- BenchChem. The Synthesis of Substituted Phenylpyridines: An In-depth Technical Guide. (General Suzuki Coupling Protocols). [Link](#)

- [ChemicalBook.2-Phenylpyridine Spectral Data \(Base Structure Reference\).Link](#)
- [Organic Chemistry Data.Hans Reich's Collection: Pyridine Chemical Shifts. University of Wisconsin-Madison.\[4\] Link](#)

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Sources

- [1. 77597-91-2|4,5-Dichloro-2-phenylpyridine|BLD Pharm \[bldpharm.com\]](#)
- [2. 2-Phenylpyridine\(1008-89-5\) 1H NMR \[m.chemicalbook.com\]](#)
- [3. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [4. organicchemistrydata.org \[organicchemistrydata.org\]](#)
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